molecular formula C25H19N5O2 B2648931 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide CAS No. 899946-38-4

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide

Cat. No. B2648931
CAS RN: 899946-38-4
M. Wt: 421.46
InChI Key: SHNKNRQVCOSNNJ-UHFFFAOYSA-N
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Description

“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This moiety is present in a variety of potent therapeutic compounds with different pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of small molecules featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis process often involves heating under reflux for several hours .


Molecular Structure Analysis

The molecular structure of these compounds often involves essential hydrogen bonding with key amino acids . The X-ray crystal structure revealed two arene–H bonds, one between the pyrimidine ring and Lys257 and the second between the phenyl and Asp258, in addition to hydrophobic interactions with several amino acids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the use of chloroacetonitrile and anhydrous potassium carbonate in dimethyl formamide .

Scientific Research Applications

Pyrazolo [3,4-b]pyridines belong to the bicyclic heterocyclic compounds family, formed by the fusion of a pyrazole and a pyridine ring. These compounds exist in two isomeric forms : Pyrazolo [3,4-b]pyridines belong to the bicyclic heterocyclic compounds family, formed by the fusion of a pyrazole and a pyridine ring. These compounds exist in two isomeric forms: 1H-pyrazolo [3,4-b]pyridines (1) and 2H-pyrazolo [3,4-b]pyridines (2). Their structural resemblance to purine bases (adenine and guanine) has attracted interest in medicinal chemistry .

Biomedical Applications

Pyrazolo [3,4-b]pyridines have found applications in several biomedical areas:

a. Antibacterial Activity:
b. Tubulin Polymerization Inhibitors:

Future Prospects

Future Directions

The future directions for these compounds involve further investigations into their anticancer activities and their potential as EGFR inhibitors . They may also be evaluated for their effects on cell cycle progression and apoptosis induction within various cell lines .

properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2/c31-24(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)28-29-17-26-23-21(25(29)32)16-27-30(23)20-14-8-3-9-15-20/h1-17,22H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNKNRQVCOSNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide

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